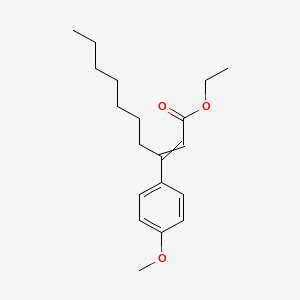
Ethyl 3-(4-methoxyphenyl)dec-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is an organic compound with the molecular formula C19H28O3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)dec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
化学反应分析
Types of Reactions
Ethyl 3-(4-methoxyphenyl)dec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(4-methoxyphenyl)dec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(4-methoxyphenyl)dec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group, which imparts different chemical properties.
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: Contains additional methoxy groups, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(4-methoxyphenyl)dec-2-enoate is unique due to its specific structural features, such as the long carbon chain and the presence of a methoxy group.
属性
CAS 编号 |
654640-31-0 |
|---|---|
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
ethyl 3-(4-methoxyphenyl)dec-2-enoate |
InChI |
InChI=1S/C19H28O3/c1-4-6-7-8-9-10-17(15-19(20)22-5-2)16-11-13-18(21-3)14-12-16/h11-15H,4-10H2,1-3H3 |
InChI 键 |
VODSTSOQBZQOHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=CC(=O)OCC)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















